molecular formula C18H30O6 B8229396 1-(p-Tolyl)-2,5,8,11,14-pentaoxahexadecan-16-ol

1-(p-Tolyl)-2,5,8,11,14-pentaoxahexadecan-16-ol

Cat. No.: B8229396
M. Wt: 342.4 g/mol
InChI Key: LECUMGBUYIDFRF-UHFFFAOYSA-N
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Description

1-(p-Tolyl)-2,5,8,11,14-pentaoxahexadecan-16-ol is an organic compound characterized by the presence of a p-tolyl group and multiple ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(p-Tolyl)-2,5,8,11,14-pentaoxahexadecan-16-ol typically involves multi-step organic reactions. One common method includes the Williamson ether synthesis, where p-tolyl alcohol reacts with a series of ethylene glycol units under basic conditions to form the ether linkages . The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, facilitating the nucleophilic attack on the alkyl halide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification techniques like distillation and recrystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(p-Tolyl)-2,5,8,11,14-pentaoxahexadecan-16-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Substitution: The ether linkages can participate in nucleophilic substitution reactions, where the ether oxygen acts as a leaving group.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

    Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions include various alcohols, ketones, and substituted ethers, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(p-Tolyl)-2,5,8,11,14-pentaoxahexadecan-16-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(p-Tolyl)-2,5,8,11,14-pentaoxahexadecan-16-ol involves its interaction with molecular targets through its ether linkages and hydroxyl group. These functional groups can form hydrogen bonds and other non-covalent interactions with proteins, enzymes, and other biomolecules, influencing their activity and function . The compound’s structure allows it to participate in various biochemical pathways, potentially modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

    1-(p-Tolyl)-2,5,8,11-tetraoxahexadecan-16-ol: Similar structure but with fewer ether linkages.

    1-(p-Tolyl)-2,5,8,11,14-pentaoxahexadecan-16-one: Contains a ketone group instead of a hydroxyl group.

    1-(p-Tolyl)-2,5,8,11,14-pentaoxahexadecan-16-amine: Contains an amine group instead of a hydroxyl group.

Uniqueness

1-(p-Tolyl)-2,5,8,11,14-pentaoxahexadecan-16-ol is unique due to its multiple ether linkages and the presence of a p-tolyl group, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[2-[2-[2-[2-[(4-methylphenyl)methoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O6/c1-17-2-4-18(5-3-17)16-24-15-14-23-13-12-22-11-10-21-9-8-20-7-6-19/h2-5,19H,6-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECUMGBUYIDFRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COCCOCCOCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O6
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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